Cas no 832674-07-4 (5-Bromo-3-iodo-2-methoxybenzaldehyde)
5-Bromo-3-iodo-2-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-iodo-2-methoxy-benzaldehyde
- 5-bromo-3-iodo-2-methoxybenzaldehyde
- STK348915
- DTXSID901290756
- DB-129277
- 832674-07-4
- MFCD02257474
- CS-0302343
- 937-543-6
- SCHEMBL18511982
- EN300-228129
- LF-0705
- AKOS000307833
- 5-Bromo-3-iodo-2-methoxybenzaldehyde
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- MDL: MFCD02257474
- Inchi: 1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
- InChI Key: DWCUASQBQQZNIQ-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C=O)=C1OC)Br
Computed Properties
- Exact Mass: 339.85959Da
- Monoisotopic Mass: 339.85959Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
5-Bromo-3-iodo-2-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR310186-500mg |
5-Bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 500mg |
£310.00 | 2024-05-24 | ||
| Apollo Scientific | OR310186-1g |
5-Bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 1g |
£420.00 | 2024-05-24 | ||
| TRC | B059030-50mg |
5-Bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 50mg |
$ 255.00 | 2022-06-07 | ||
| TRC | B059030-100mg |
5-Bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 100mg |
$ 425.00 | 2022-06-07 | ||
| abcr | AB338614-500 mg |
5-Bromo-3-iodo-2-methoxybenzaldehyde, 95%; . |
832674-07-4 | 95% | 500mg |
€497.00 | 2023-04-26 | |
| abcr | AB338614-250 mg |
5-Bromo-3-iodo-2-methoxybenzaldehyde; 95% |
832674-07-4 | 250MG |
€231.60 | 2022-03-25 | ||
| abcr | AB338614-1 g |
5-Bromo-3-iodo-2-methoxybenzaldehyde, 95%; . |
832674-07-4 | 95% | 1g |
€769.30 | 2023-04-26 | |
| abcr | AB338614-5 g |
5-Bromo-3-iodo-2-methoxybenzaldehyde; 95% |
832674-07-4 | 5g |
€974.50 | 2022-03-25 | ||
| Enamine | EN300-228129-0.05g |
5-bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 95% | 0.05g |
$174.0 | 2024-06-20 | |
| Enamine | EN300-228129-0.1g |
5-bromo-3-iodo-2-methoxybenzaldehyde |
832674-07-4 | 95% | 0.1g |
$257.0 | 2024-06-20 |
5-Bromo-3-iodo-2-methoxybenzaldehyde Suppliers
5-Bromo-3-iodo-2-methoxybenzaldehyde Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-Bromo-3-iodo-2-methoxybenzaldehyde
5-Bromo-3-iodo-2-methoxybenzaldehyde (CAS No. 832674-07-4): A Versatile Building Block in Organic Synthesis
In the realm of organic chemistry, 5-Bromo-3-iodo-2-methoxybenzaldehyde (CAS No. 832674-07-4) has emerged as a valuable multifunctional aromatic aldehyde with diverse applications in pharmaceutical research and material science. This bromo-iodo substituted benzaldehyde derivative combines three distinct functional groups - aldehyde, bromo, and iodo substituents - on a methoxybenzene scaffold, making it an exceptionally versatile intermediate for cross-coupling reactions.
The molecular structure of 5-Bromo-3-iodo-2-methoxybenzaldehyde features strategic halogen placement that enables sequential functionalization, a property highly sought after in modern drug discovery programs. The presence of both bromine and iodine substituents at the 5- and 3-positions respectively allows for selective metal-catalyzed transformations, while the 2-methoxy group provides electronic modulation of the aromatic system. This unique combination has made it particularly valuable for constructing complex heterocyclic systems that are prevalent in bioactive molecules.
Recent trends in medicinal chemistry research have shown growing interest in halogenated benzaldehyde derivatives like 5-Bromo-3-iodo-2-methoxybenzaldehyde, especially for developing kinase inhibitors and GPCR modulators. The compound's ability to serve as a precursor for various Suzuki-Miyaura and Sonogashira coupling reactions aligns perfectly with current demands for efficient fragment-based drug design approaches. Researchers particularly value its potential in creating PET radiotracer precursors, where the iodine position can be replaced with fluorine-18 isotopes.
From a synthetic chemistry perspective, 5-Bromo-3-iodo-2-methoxybenzaldehyde offers several advantages. The aldehyde functionality provides an entry point for numerous transformations including reductive amination, condensation reactions, and nucleophilic additions. Meanwhile, the halogen atoms present orthogonal reactivity - the iodine typically being more reactive in palladium-catalyzed couplings, while the bromine can be preserved for later stage modifications. This sequential reactivity has made it popular for divergent synthesis strategies in academic and industrial settings.
The compound's applications extend beyond pharmaceuticals into material science and organic electronics. Its structure serves as a precursor for π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics. The methoxy group enhances solubility in organic solvents, facilitating its incorporation into larger molecular architectures. Recent studies have explored its use in creating liquid crystalline materials and molecular switches, capitalizing on the steric and electronic effects of its substitution pattern.
Quality parameters for 5-Bromo-3-iodo-2-methoxybenzaldehyde typically include high purity (>98%) as determined by HPLC analysis, with particular attention to the absence of dehalogenated byproducts. Storage recommendations generally suggest protection from light at low temperatures (2-8°C) to maintain stability. The compound's physicochemical properties - including its melting point range of 120-123°C and characteristic NMR signals - serve as important quality control markers for research applications.
In the context of green chemistry initiatives, synthetic routes to 5-Bromo-3-iodo-2-methoxybenzaldehyde have evolved to minimize hazardous byproducts. Modern protocols emphasize atom-economical halogenation sequences and catalytic oxidation methods for introducing the aldehyde functionality. These developments address growing concerns about sustainable production of fine chemicals while maintaining the compound's utility in diverse research applications.
The commercial availability of 5-Bromo-3-iodo-2-methoxybenzaldehyde from specialty chemical suppliers has increased significantly in recent years, reflecting its growing importance in drug discovery pipelines. Pricing structures typically reflect the compound's synthetic complexity and the current market demand for multifunctional building blocks. Bulk quantities are increasingly available to support large-scale medicinal chemistry programs, while smaller research quantities remain accessible for academic investigations.
Looking forward, the unique structural features of 5-Bromo-3-iodo-2-methoxybenzaldehyde position it as a key player in emerging areas of chemical research. Its potential applications in proteolysis targeting chimeras (PROTACs) design and covalent inhibitor development are particularly promising. As synthetic methodologies continue to advance, this multifunctional aromatic aldehyde will likely find expanded utility in addressing current challenges in medicinal chemistry and material science.
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